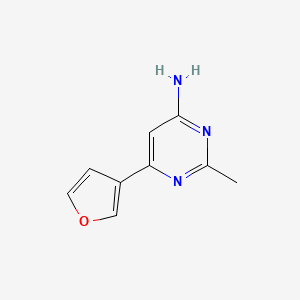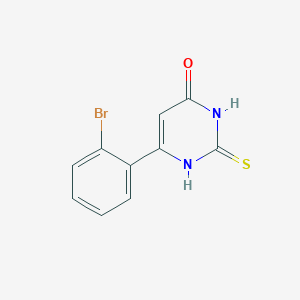![molecular formula C9H12BrNO2S2 B1466957 N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide CAS No. 851199-47-8](/img/structure/B1466957.png)
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide
Vue d'ensemble
Description
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide, or N-BPSEM, is an organic compound that has been studied for its potential applications in various scientific research fields. N-BPSEM is a novel compound with a unique structure, consisting of a brominated phenylsulfanyl group attached to an ethyl group, and a methanesulfonamide group. The structure of N-BPSEM is important for its various applications in scientific research, as it confers both hydrophobic and hydrophilic properties to the compound.
Applications De Recherche Scientifique
N-BPSEM has been studied for its potential applications in various scientific research fields, including biochemistry and physiology. In biochemistry, N-BPSEM has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-BPSEM has also been used to study the effects of various drugs on the enzyme. In physiology, N-BPSEM has been used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the central nervous system.
Mécanisme D'action
N-BPSEM has been shown to act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. N-BPSEM binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the brain, which can have various effects on the body, depending on the drug being studied.
Biochemical and Physiological Effects
N-BPSEM has been shown to have various biochemical and physiological effects. In the cardiovascular system, N-BPSEM has been shown to reduce the rate of heart rate, as well as to reduce blood pressure. In the central nervous system, N-BPSEM has been shown to increase the amount of acetylcholine in the brain, leading to increased alertness, improved memory, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-BPSEM has several advantages and limitations for use in laboratory experiments. One advantage of N-BPSEM is its stability in aqueous solutions, which makes it suitable for use in a variety of laboratory experiments. Additionally, N-BPSEM is relatively non-toxic, making it safe for use in laboratory experiments. However, N-BPSEM is also relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
N-BPSEM has a variety of potential future applications in scientific research. One potential application is in the development of novel drugs that target acetylcholinesterase. Additionally, N-BPSEM could be used in the development of novel drugs that target the cardiovascular system and the central nervous system. Finally, N-BPSEM could be used in the development of novel drugs that target other enzymes involved in neurotransmitter breakdown.
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-6-7-14-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAOYAPKKQTPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)


![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)
![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)



